![molecular formula C16H18N2O4S B506339 METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B506339.png)
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- Methyl 2-{[(2-methoxy-3-pyridinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Methyl 2-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}-4,5-dimethyl-3-furanecarboxylate
Uniqueness
METHYL 2-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications.
属性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4g/mol |
IUPAC 名称 |
methyl 2-[(2-ethoxypyridine-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-5-22-14-11(7-6-8-17-14)13(19)18-15-12(16(20)21-4)9(2)10(3)23-15/h6-8H,5H2,1-4H3,(H,18,19) |
InChI 键 |
WBOAEDFULRQTGS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
规范 SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


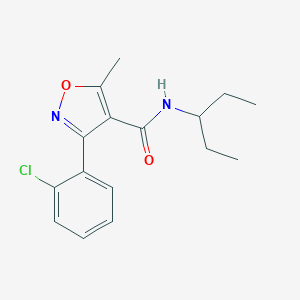
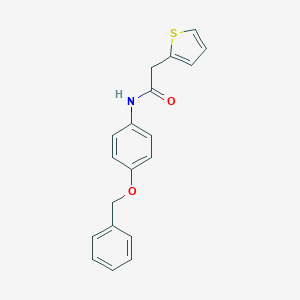
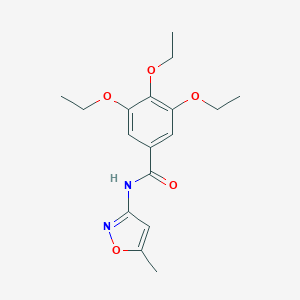
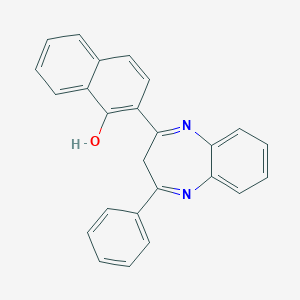
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(methylsulfanyl)benzamide](/img/structure/B506265.png)
![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)

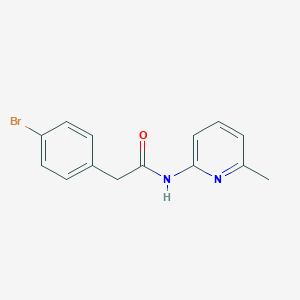
![2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-1,3-thiazole](/img/structure/B506270.png)
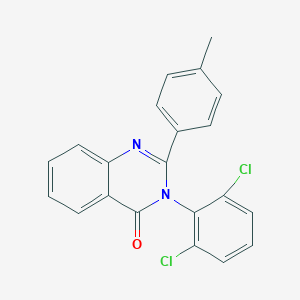
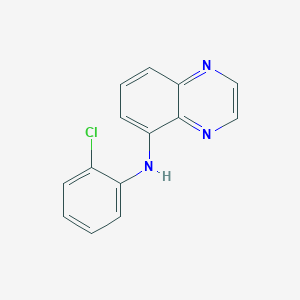
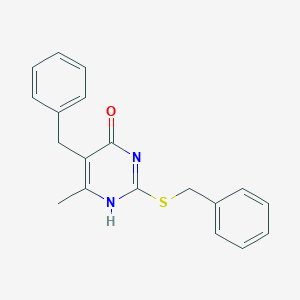
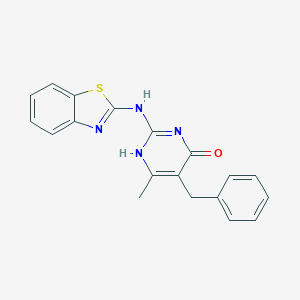
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-pyridin-2-ylsulfanylethanone](/img/structure/B506279.png)
